![molecular formula C16H14FNO4S B2746825 N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 2034566-92-0](/img/structure/B2746825.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide
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Overview
Description
Organic compounds like this typically consist of carbon, hydrogen, oxygen, nitrogen, and sometimes other elements such as fluorine. They are often used in the field of medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of such compounds usually involves various organic chemistry reactions, including functional group transformations, carbon-carbon bond formations, and others. The exact synthesis pathway would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by various factors, including the presence of functional groups, the electronic structure, and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .Scientific Research Applications
- Advantages of Bifuran Units : A comparative study has highlighted the advantages of bifuran units over bithiophene units in π-conjugated systems. Bifuran units exhibit higher fluorescence, solubility, and increased stability of the oxidized species. Even the small bifuran unit confers benefits similar to longer oligofurans, making it a valuable building block for designing efficient organic electronic materials .
- Symmetrical Dialkyl-Substituted α-Oligofurans : Researchers have synthesized well-soluble symmetrical dialkyl-substituted α-oligofurans using the 3,3′-diheptyl-2,2′-bifuran core. These compounds contain up to eight π-conjugated furan heterocycles. The ultimate symmetry and high solubility of these α-oligofurans make them promising candidates for various applications .
- Bifuran-Based Monomers : A nickel-electrocatalyzed method has been employed to synthesize bifuran-based monomers. Notably, 2,2′-bifuran-5,5′-dicarboxylic acid dimethyl ester and 3,3′-bifuran-5,5′-dicarboxylic acid dimethyl ester are key constituents in bio-based bifuran polymers and bifuran-furan co-polymers. The method avoids the need for sacrificial anodes, utilizing triethanolamine as an electron source .
Conjugated Systems and π-Electron Materials
Oligofurans and Solubility
Polymer Chemistry and Bio-Based Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-14-3-1-2-12(8-14)11-23(19,20)18-9-15-4-5-16(22-15)13-6-7-21-10-13/h1-8,10,18H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZMPEMMCPWGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide |
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